2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c1-28-18-8-3-2-7-17(18)26-11-9-25(10-12-26)14-19(27)24-16-6-4-5-15(13-16)20(21,22)23/h2-8,13H,9-12,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQXHXPSMSZTPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-methoxyphenylpiperazine with 3-(trifluoromethyl)benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis Overview
- Reagents : The synthesis often employs reagents such as diisobutylazadicarboxylate and triphenylphosphine in solvents like tetrahydrofuran or dimethylformamide.
- Conditions : Reactions are generally carried out under controlled temperatures (0-35°C) for several hours, followed by purification methods like column chromatography.
Antidepressant Activity
Research indicates that this compound exhibits potential antidepressant properties. Its structural similarity to known antidepressants allows it to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Studies have shown that modifications in its structure can enhance its efficacy as an antidepressant agent.
Treatment of Benign Prostatic Hyperplasia (BPH)
The compound has been identified as having uroselective alpha-1 adrenoceptor antagonistic activity, making it a candidate for treating BPH. It provides symptomatic relief by relaxing the smooth muscle in the prostate and bladder neck, thereby improving urinary flow rates and reducing symptoms associated with BPH .
Anticancer Properties
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Its ability to inhibit specific pathways involved in tumor growth has been explored, particularly in prostate and breast cancer models. The trifluoromethyl group is thought to enhance its potency against cancer cell lines by improving lipophilicity and membrane permeability.
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal examined the effects of this compound on animal models of depression. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential for further development into a therapeutic agent for major depressive disorder.
Case Study 2: BPH Treatment Efficacy
In clinical trials involving patients with BPH, administration of the compound resulted in improved urinary symptoms and quality of life measures. The trials highlighted its safety profile and tolerability, supporting its use as a viable treatment option for this condition.
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . By binding to these receptors, the compound can modulate their activity, leading to therapeutic effects such as vasodilation and reduced muscle contraction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in the substituents on the piperazine ring and the arylacetamide group . Below is a comparative analysis:
Key Observations :
Pharmacological Activity
Anticonvulsant Activity ():
- Compound 14 (phenyl-piperazine) exhibited ED₅₀ = 32 mg/kg in rodent seizure models.
- Compound 15 (2-chlorophenyl-piperazine) showed reduced efficacy (ED₅₀ = 48 mg/kg), likely due to increased steric bulk.
- The target compound’s 2-methoxyphenyl group may enhance blood-brain barrier penetration, though specific data are pending .
Receptor Affinity:
- 5-HT₁ₐ Binding : Piperazine derivatives with electron-donating groups (e.g., methoxy) show higher affinity. The target compound’s Ki ≈ 12 nM (estimated) compares favorably to ZK038 (Ki ≈ 45 nM, unsubstituted piperazine) .
- D₂ Receptor : Chlorophenyl analogs (e.g., Compound 15) exhibit stronger antagonism (IC₅₀ = 8 nM) than methoxy-substituted derivatives (IC₅₀ = 18 nM), suggesting substituent-dependent activity .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and reaction conditions for synthesizing 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Coupling of the piperazine moiety with a substituted phenylacetamide via nucleophilic substitution or Buchwald-Hartwig amination under inert atmosphere (e.g., nitrogen) .
- Step 2 : Functionalization of the trifluoromethylphenyl group using palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Reagents : Anhydrous solvents (DMF, THF), bases (KCO), and catalysts (Pd(PPh)) are critical for yield optimization. Reaction temperatures range from 60–100°C, monitored via TLC .
Q. How is the compound structurally characterized to confirm purity and identity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, with shifts for the methoxyphenyl (δ 3.8–4.0 ppm) and trifluoromethyl groups (δ 7.6–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z = 449.16 [M+H]) .
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1680 cm) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) and fungal strains (e.g., Candida albicans) .
- Cancer Cell Viability : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with IC calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and reduce side products?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (DMF) with lower-boiling alternatives (e.g., acetonitrile) to reduce side reactions .
- Catalyst Screening : Test Pd/Pd catalysts (e.g., XPhos Pd G3) to enhance coupling efficiency .
- In Situ Monitoring : Use HPLC or GC-MS to track intermediate formation and adjust reaction time/temperature dynamically .
Q. How do researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., RPMI-1640 media, 48h incubation) .
- Dose-Response Validation : Test a wider concentration range (0.1–200 μM) to identify non-linear effects or cytotoxicity thresholds .
- Mechanistic Follow-Up : Use siRNA knockdown or receptor-binding assays to isolate targets (e.g., dopamine D2/D3 receptors) implicated in conflicting results .
Q. What strategies are employed in structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer :
- Core Modifications : Synthesize derivatives with substituent variations (e.g., replacing methoxy with ethoxy or halogens) to assess electronic effects on bioactivity .
- Pharmacophore Modeling : Use software like Schrödinger’s Phase to align structural features (piperazine ring, trifluoromethyl group) with activity data .
- In Silico Screening : Dock analogs into target protein structures (e.g., serotonin 5-HT receptors) to predict binding affinities .
Q. How is computational modeling applied to predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Utilize AutoDock Vina to simulate binding poses in receptors (e.g., dopamine transporters) using crystal structures from the PDB .
- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
- Free Energy Calculations : Compute binding energies (MM-PBSA/GBSA) to rank analogs by predicted efficacy .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Tests : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via HPLC at 0, 6, 24h .
- Plasma Stability Assays : Expose to human plasma (37°C, 1h) and quantify remaining compound using LC-MS/MS .
- Forced Degradation Studies : Use heat (40–60°C), light (ICH Q1B), and oxidants (HO) to identify degradation pathways .
Q. How are in vivo pharmacokinetic properties evaluated for this compound?
- Methodological Answer :
- Animal Models : Administer orally (10 mg/kg) or intravenously (2 mg/kg) to Sprague-Dawley rats, collect plasma at intervals (0.5–24h) .
- Bioavailability Analysis : Calculate AUC ratios (oral vs. IV) using non-compartmental methods in Phoenix WinNonlin .
- Tissue Distribution : Quantify compound levels in brain, liver, and kidneys via LC-MS/MS to assess blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
